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Abstract

TS-021 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated
as a potential therapeutic agent for the management of type 2 diabetes mellitus. Its chemical
name is (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile
benzenesulfonate. Developed by Taisho Pharmaceutical Co., Ltd., TS-021 demonstrated
significant potential in preclinical studies due to its robust inhibitory activity against DPP-4, a
key enzyme in the regulation of glucose homeostasis. This document provides a
comprehensive overview of the discovery, synthesis pathway, and biological activity of TS-021,
presenting detailed experimental protocols and quantitative data to support further research
and development in this area.

Discovery and Rationale

The discovery of TS-021 was rooted in the therapeutic strategy of inhibiting dipeptidyl
peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose
metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-
dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in
response to food intake and potentiate glucose-dependent insulin secretion from pancreatic 3-
cells. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to
enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1682025?utm_src=pdf-interest
https://www.benchchem.com/product/b1682025?utm_src=pdf-body
https://www.benchchem.com/product/b1682025?utm_src=pdf-body
https://www.benchchem.com/product/b1682025?utm_src=pdf-body
https://www.benchchem.com/product/b1682025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

TS-021 was designed as a small molecule inhibitor that could selectively and reversibly bind to
the active site of DPP-4. The development program aimed to create a compound with high
potency, good oral bioavailability, and a favorable pharmacokinetic profile. Although the clinical
development of TS-021 was discontinued, the compound remains a valuable tool for research
into DPP-4 inhibition and the broader field of metabolic disease.

Synthesis Pathway

The synthesis of TS-021 involves a multi-step process starting from commercially available
starting materials. The key steps include the stereoselective synthesis of the 4-
fluoropyrrolidine-2-carbonitrile core and its subsequent coupling with the side chain, followed
by deprotection.

Experimental Workflow for the Synthesis of TS-021
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Caption: Synthetic workflow for TS-021.

Detailed Experimental Protocols
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Step 1: Synthesis of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide To a solution of
(2S,4R)-N-Boc-4-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), N,N'-
dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are
added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of agueous
ammonia (excess). The reaction is stirred at room temperature overnight. The resulting solid is
filtered off, and the filtrate is concentrated. The residue is purified by column chromatography
on silica gel to afford the desired amide.

Step 2: Synthesis of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide To a solution of (2S,4R)-
N-Boc-4-hydroxypyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM at -78 °C is added
diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. The reaction mixture is allowed to
warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow
addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed
with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is
purified by flash chromatography.

Step 3: Synthesis of (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine To a solution of (2S,4S)-N-Boc-
4-fluoropyrrolidine-2-carboxamide (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C is
added trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C
for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCI,
saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous
sodium sulfate and concentrated to give the crude nitrile, which is used in the next step without
further purification.

Step 4: Synthesis of (2S,4S)-4-fluoro-2-cyanopyrrolidine The crude (2S,4S)-N-Boc-4-fluoro-2-
cyanopyrrolidine is dissolved in a solution of HCI in dioxane (4 M) and stirred at room
temperature for 2 hours. The solvent is removed under reduced pressure to yield the
hydrochloride salt of the desired product.

Step 5: Synthesis of N-Boc protected TS-021 To a solution of N-Boc-2-amino-2-methyl-1-
propanol (1.0 eq) in DCM is added chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0
°C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed
with water and brine, dried, and concentrated. The resulting chloroacetamide is then coupled
with (2S,4S)-4-fluoro-2-cyanopyrrolidine (1.2 eq) in the presence of potassium carbonate (2.0
eq) in acetonitrile at 60 °C for 12 hours. The reaction mixture is filtered, concentrated, and
purified by column chromatography.
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Step 6: Synthesis of TS-021 (benzenesulfonate salt) The N-Boc protected TS-021 is dissolved
in a solution of HCI in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is
evaporated to give the free base of TS-021 as the hydrochloride salt. The free base is obtained
by neutralization with a suitable base. The free base is then dissolved in ethanol, and a solution
of benzenesulfonic acid (1.0 eq) in ethanol is added. The resulting precipitate is collected by
filtration, washed with cold ethanol, and dried under vacuum to yield TS-021 as the
benzenesulfonate salt.

Biological Activity and Data

TS-021 is a potent and selective inhibitor of DPP-4. Its biological activity has been
characterized through in vitro enzyme inhibition assays and in vivo studies in animal models of

diabetes.
Quantitative Biological Data
Parameter Value Species/Conditions Reference

DPP-4 Inhibition

IC50 5.34 nM Human plasma [1]
Ki 4.96 nM Human plasma [1]
Selectivity

vs. DPP-8 >600-fold [1]

vs. DPP-9 >1200-fold [1]

Pharmacokinetics

Oral Bioavailability Favorable Rats, Dogs, Monkeys [1]

Significant
) ] improvement in
In vivo Efficacy Zucker fatty rats [2]
glucose tolerance at

0.02-0.5 mg/kg

DPP-4 Signaling Pathway in Glucose Homeostasis
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The inhibition of DPP-4 by TS-021 leads to an increase in the circulating levels of active GLP-1
and GIP. This, in turn, modulates several downstream signaling pathways that contribute to
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Caption: DPP-4 signaling pathway in glucose homeostasis.
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Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TS-021 against
human DPP-4.

Materials:

Recombinant human DPP-4 enzyme

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

Assay buffer: Tris-HCI buffer (pH 7.5) containing 0.1% BSA

TS-021 (or other test compounds) dissolved in DMSO

96-well black microplate

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:

o Prepare a serial dilution of TS-021 in DMSO. Further dilute the compound solutions in the
assay buffer to the final desired concentrations.

e In a 96-well black microplate, add 50 uL of the diluted test compound solutions to the
respective wells. For the control wells, add 50 pL of assay buffer with the same final
concentration of DMSO.

e Add 25 pL of the recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to
all wells.

 Incubate the plate at 37 °C for 15 minutes.

« Initiate the enzymatic reaction by adding 25 uL of the Gly-Pro-AMC substrate solution (pre-
diluted in assay buffer) to all wells.

e Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission
wavelengths in a kinetic mode for 30 minutes at 37 °C.
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e The rate of the reaction is determined from the linear portion of the kinetic curve.

o Calculate the percentage of inhibition for each concentration of the test compound relative to
the control (DMSO-treated) wells.

e The IC50 value is determined by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

TS-021 is a well-characterized dipeptidyl peptidase-4 inhibitor with potent and selective activity.
The synthetic pathway is established and provides a basis for the preparation of this and
related compounds for research purposes. The detailed biological data and experimental
protocols presented in this guide offer a valuable resource for scientists and researchers in the
field of diabetes and metabolic diseases. While its clinical development has been halted, TS-
021 remains an important pharmacological tool for investigating the role of DPP-4 in various
physiological and pathological processes. Further studies utilizing TS-021 could provide deeper
insights into the therapeutic potential of DPP-4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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